

Application Notes and Protocols for IR-797 Chloride in Photoacoustic Imaging

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Compound of Interest

Compound Name: IR-797 chloride

Cat. No.: B15556525

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Introduction

IR-797 chloride is a near-infrared (NIR) cyanine dye with strong optical absorption in the 700-800 nm wavelength range. This property makes it a valuable contrast agent for photoacoustic imaging (PAI), a non-invasive imaging modality that provides high-resolution images of optical contrast deep within biological tissues. These application notes provide detailed information on the properties of **IR-797 chloride** and protocols for its use in photoacoustic imaging procedures, including in vitro and in vivo applications.

Physicochemical and Optical Properties of IR-797 Chloride

A comprehensive understanding of the physicochemical and optical properties of **IR-797 chloride** is essential for its effective application in photoacoustic imaging. The key parameters are summarized in the table below.

Property	Value	Reference
Chemical Name	2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclopenten-1-yl]ethenyl]-1,3,3-trimethyl-3H-indolium chloride	[1]
Molecular Formula	C ₃₁ H ₃₄ Cl ₂ N ₂	[1]
Molecular Weight	505.52 g/mol	[1]
CAS Number	110992-55-7	[2]
Appearance	Solid	[1]
Solubility	Soluble in methanol and DMSO	[2][3]
Absorption Maximum (λ _{max})	~797 nm (in methanol)	[4]
Molar Extinction Coefficient (ε)	Estimated to be > 1 x 10 ⁵ M ⁻¹ cm ⁻¹ (typical for heptamethine cyanine dyes)	[5]
Fluorescence Quantum Yield (Φ _f)	Expected to be low in aqueous environments (a desirable characteristic for photoacoustic contrast agents)	[6]

Principles of Photoacoustic Imaging with IR-797 Chloride

Photoacoustic imaging is a hybrid modality that combines the high contrast of optical imaging with the deep tissue penetration of ultrasound. The process begins with the administration of **IR-797 chloride**, which distributes within the tissue of interest. When the tissue is illuminated with a short laser pulse at a wavelength corresponding to the absorption maximum of **IR-797 chloride** (~797 nm), the dye molecules absorb the light energy. This energy is then converted into heat, causing a rapid thermoelastic expansion of the surrounding tissue. This expansion

generates ultrasonic waves that propagate through the tissue and are detected by an ultrasound transducer. The detected signals are then reconstructed to form a high-resolution image of the **IR-797 chloride** distribution.

Experimental Protocols

Preparation of IR-797 Chloride for In Vivo Administration

Materials:

- **IR-797 chloride**
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Phosphate-buffered saline (PBS), sterile, pH 7.4
- Sterile, pyrogen-free microcentrifuge tubes
- Vortex mixer
- Sterile syringe filters (0.22 µm)
- Syringes and needles for injection

Protocol:

- Stock Solution Preparation:
 - Due to the hydrophobic nature of **IR-797 chloride**, a stock solution in an organic solvent is necessary.
 - In a sterile microcentrifuge tube, dissolve **IR-797 chloride** in DMSO to a concentration of 10 mg/mL.
 - Vortex thoroughly to ensure complete dissolution. This stock solution can be stored at -20°C for short-term storage, protected from light.
- Working Solution for Injection:

- For intravenous injection in mice, the final concentration of DMSO should be minimized to avoid toxicity.
- On the day of the experiment, thaw the stock solution at room temperature.
- Dilute the DMSO stock solution with sterile PBS (pH 7.4) to the desired final concentration for injection. A common final concentration for cyanine dyes is in the range of 0.5 mg/kg body weight of the animal.^[7]
- Important: Add the DMSO stock solution to the PBS slowly while vortexing to prevent precipitation of the dye.
- The final volume for a tail vein injection in a mouse is typically 100-200 μL .^[7]
- Filter the final working solution through a 0.22 μm sterile syringe filter to remove any potential aggregates before injection.

In Vitro Photoacoustic Imaging of Cells Labeled with IR-797 Derivative

This protocol is adapted from a method for labeling T cells with a similar NIR-797 isothiocyanate dye and can be used as a starting point for labeling other cell types.

Materials:

- Cells of interest
- Complete cell culture medium
- **IR-797 chloride** (or an amine-reactive derivative like IR-797 isothiocyanate for covalent labeling)
- DMSO
- PBS
- Centrifuge

- Hemocytometer or cell counter
- Photoacoustic imaging system

Protocol:

- Cell Preparation: Culture cells to the desired confluency.
- Labeling Solution: Prepare a 20 μ M working solution of the IR-797 dye in complete cell culture medium. First, dissolve the dye in a small amount of DMSO and then dilute it in the medium.
- Cell Labeling:
 - Harvest and count the cells.
 - Resuspend the cells in the labeling solution at a density of 1×10^6 cells/mL.
 - Incubate the cells for 30 minutes at 37°C, protected from light.
- Washing:
 - Centrifuge the labeled cells at 300 x g for 5 minutes.
 - Discard the supernatant and resuspend the cell pellet in fresh, warm PBS.
 - Repeat the washing step twice to remove any unbound dye.
- Sample Preparation for Imaging:
 - Resuspend the final cell pellet in PBS or a suitable phantom material (e.g., agar).
 - Place the cell suspension in an imaging-compatible sample holder.
- Photoacoustic Imaging:
 - Acquire photoacoustic images using an appropriate imaging system with a laser tuned to the absorption maximum of **IR-797 chloride** (~797 nm).

In Vivo Photoacoustic Imaging in a Murine Tumor Model

Materials:

- Tumor-bearing mice
- Prepared **IR-797 chloride** injection solution
- Anesthesia (e.g., isoflurane)
- Photoacoustic imaging system with an integrated ultrasound transducer
- Animal holder with temperature control
- Ultrasound gel

Protocol:

- Animal Preparation:
 - Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance).
 - Remove fur from the imaging area using a depilatory cream to ensure optimal light delivery and acoustic coupling.
 - Position the mouse on the imaging stage, ensuring the tumor is within the imaging window of the photoacoustic system.
- Baseline Imaging:
 - Apply a layer of ultrasound gel to the skin over the tumor.
 - Acquire baseline photoacoustic and ultrasound images before injecting the contrast agent. This will allow for the visualization of endogenous absorbers like hemoglobin.
- Contrast Agent Administration:
 - Inject the prepared **IR-797 chloride** solution (typically 100-200 μL) via the tail vein.[8]

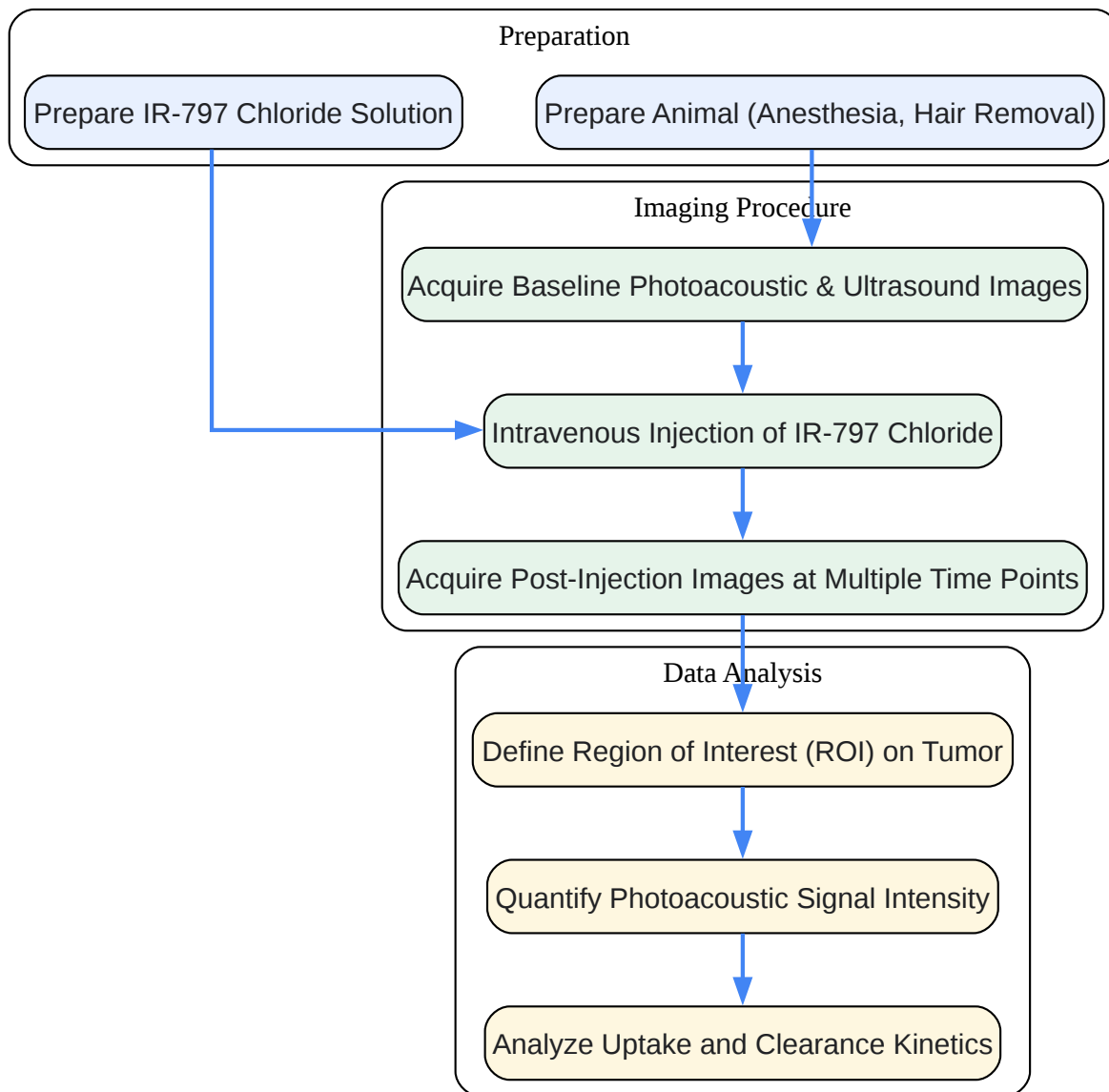
- Post-Injection Imaging:
 - Acquire photoacoustic images at various time points post-injection (e.g., 1, 2, 4, 8, and 24 hours) to observe the accumulation and clearance of the dye in the tumor and surrounding tissues.
 - Maintain the animal under anesthesia and at a stable body temperature throughout the imaging session.
- Image Analysis:
 - Analyze the photoacoustic signal intensity in the tumor region of interest over time to quantify the uptake of **IR-797 chloride**.

Data Presentation

The following table provides an example of how to structure quantitative data for comparison. Actual values should be determined experimentally.

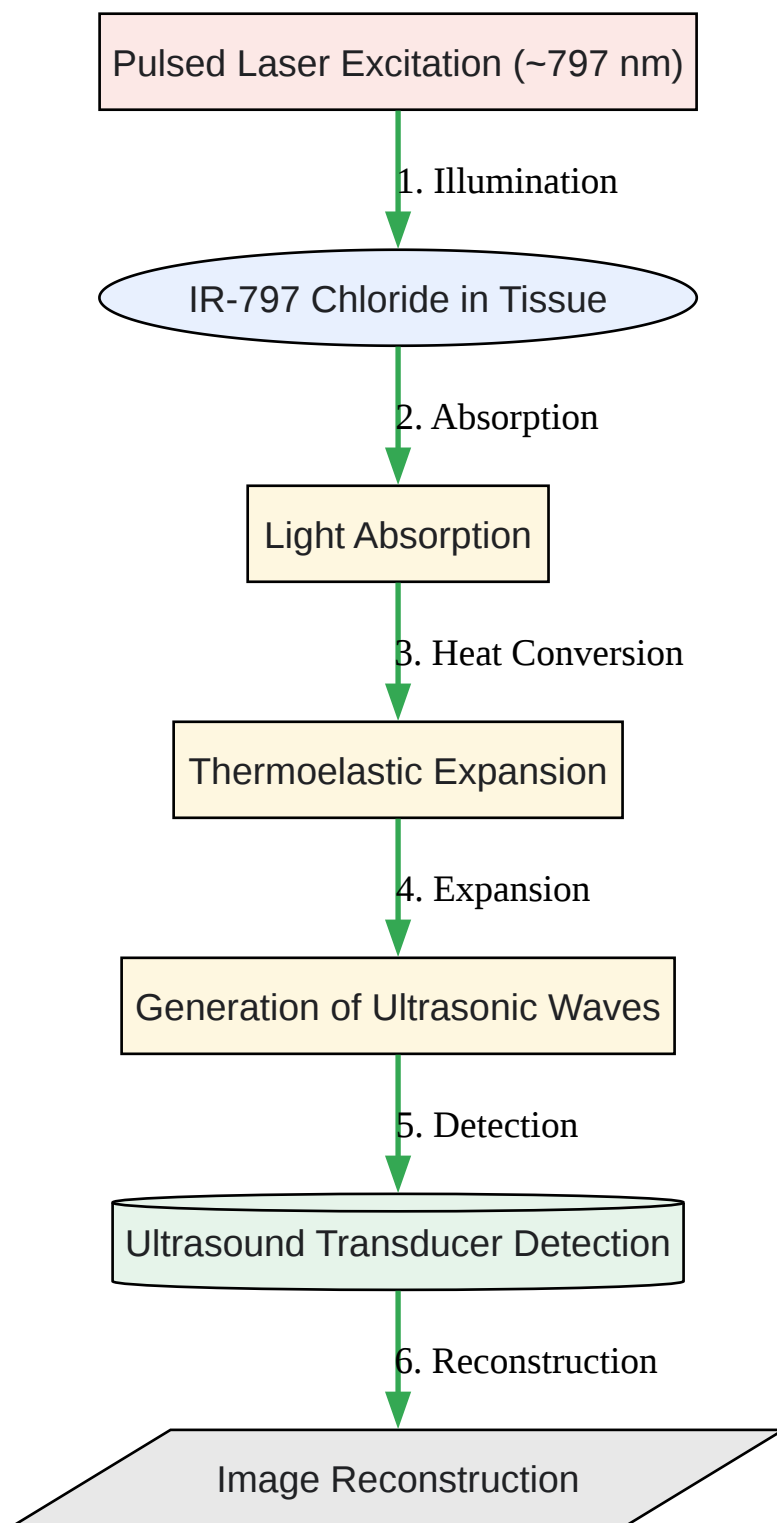
Parameter	IR-797 Chloride	Control (Endogenous Signal)
Peak Photoacoustic Signal (a.u.)	Experimental Value	Experimental Value
Time to Peak Enhancement (hours)	Experimental Value	N/A
Signal-to-Noise Ratio (SNR) at Peak	Experimental Value	Experimental Value
Tumor-to-Muscle Ratio at Peak	Experimental Value	Experimental Value

Visualizations



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Caption: Workflow for in vivo photoacoustic imaging using **IR-797 chloride**.



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Caption: Principle of photoacoustic signal generation with **IR-797 chloride**.

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